Pyridindolol

Description

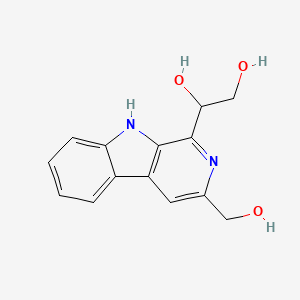

beta-galactosidase inhibitor; RN from 9th CI; cpd not in Chemline 7/26/83; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKXHGQDPLEUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-46-9 | |

| Record name | Pyridindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridindolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Pyridindolol from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol, a β-carboline alkaloid, represents a class of natural products with noteworthy biological activities. First isolated from the fermentation broth of Streptomyces sp. K93-0711, this family of compounds has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pyridindolols, with a focus on this compound K1 and K2. Detailed experimental protocols, quantitative data, and insights into the biosynthetic and potential signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction

The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among these are the pyridindolols, a family of alkaloids characterized by a β-carboline skeleton. The initial discovery of this class of compounds was the isolation of Pyridindolols K1 and K2 from the culture broth of Streptomyces sp. K93-0711.[1] this compound K2 has been shown to inhibit the adhesion of HL-60 cells to LPS-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers, suggesting potential anti-inflammatory applications.[1] This guide will delve into the technical details of the discovery and isolation of these compounds, providing a foundation for future research and development.

Physicochemical Properties and Quantitative Data

The structural elucidation of Pyridindolols K1 and K2 was accomplished through a combination of spectroscopic techniques. The key physicochemical properties and other quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of Pyridindolols K1 and K2

| Property | This compound K1 | This compound K2 |

| Molecular Formula | C₁₈H₁₈N₂O₅ | C₁₆H₁₆N₂O₄ |

| Molecular Weight | 342.35 g/mol | 300.31 g/mol |

| Core Skeleton | β-carboline | β-carboline |

Table 2: Biological Activity of this compound K2

| Assay | Target Cells | Activating Agent | IC₅₀ |

| Cell Adhesion Inhibition | HL-60 cells to HUVEC monolayer | Lipopolysaccharide (LPS) | 75 µg/mL[1] |

Table 3: Spectroscopic Data for this compound K1 (Expected Features)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the indole and pyridine rings- Signals for the diol side chain protons- Methylene protons of the acetoxymethyl group- Methyl protons of the acetyl group- NH proton of the indole ring |

| ¹³C NMR | - Carbon signals corresponding to the β-carboline core- Signals for the carbons of the diol and acetoxymethyl side chains- Carbonyl carbon of the acetyl group |

| IR | - O-H stretching for the hydroxyl groups- N-H stretching for the indole amine- C=O stretching for the ester carbonyl- C-O stretching for the ester and alcohol functionalities- Aromatic C-H and C=C stretching |

| MS | - Molecular ion peak corresponding to the molecular weight of 342.35 |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces sp. K93-0711 and the subsequent isolation and purification of pyridindolols.

Fermentation of Streptomyces sp. K93-0711

A detailed protocol for the cultivation of Streptomyces sp. K93-0711 to produce pyridindolols is outlined below.

-

Strain: Streptomyces sp. K93-0711

-

Seed Medium: A suitable medium for the initial growth of the actinomycete, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and trace elements.

-

Production Medium: A formulation designed to enhance the production of secondary metabolites. This may involve nutrient limitation or the inclusion of specific precursors.

-

Fermentation Conditions:

-

Temperature: Typically 28-30°C for Streptomyces species.

-

pH: Maintained in the neutral range (pH 7.0-7.5).[2]

-

Aeration: Adequate aeration is crucial for the growth of these aerobic bacteria, often achieved through shaking in baffled flasks or sparging in a fermenter.

-

Incubation Time: Typically 5-7 days, with the production of secondary metabolites often occurring in the stationary phase of growth.[2]

-

Isolation and Purification of Pyridindolols

The following is a generalized workflow for the extraction and purification of pyridindolols from the fermentation broth.

-

Harvesting: The culture broth is harvested after the optimal fermentation period. The mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant (culture filtrate) is extracted with an organic solvent such as ethyl acetate.[2] The solvent is added to the filtrate (typically in a 1:1 v/v ratio) and shaken vigorously. The organic phase, containing the pyridindolols, is then separated from the aqueous phase.[2] This process is usually repeated multiple times to ensure complete extraction.

-

Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[2]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the pure compounds. This may include:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture.[3]

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.

-

Signaling Pathways

Inhibition of LPS-Induced Cell Adhesion

This compound K2's ability to inhibit the adhesion of HL-60 cells to LPS-activated HUVECs suggests an interference with pro-inflammatory signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In endothelial cells, LPS binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[4][5] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for cell adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin).[4] These adhesion molecules on the endothelial cell surface are crucial for the recruitment and attachment of leukocytes, such as HL-60 cells, to the site of inflammation. This compound K2 may exert its inhibitory effect by targeting one or more components of this pathway.

References

- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophages enhance lipopolysaccharide induced apoptosis via Ang1 and NF-κB pathways in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N‑acetyl cysteine protects HUVECs against lipopolysaccharide‑mediated inflammatory reaction by blocking the NF‑κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

Pyridindolol's Mechanism of Action as a β-Galactosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol, a natural product isolated from Streptomyces alboverticillatus, has been identified as a specific, non-competitive inhibitor of neutral β-galactosidase from bovine liver. Its inhibitory action is notably pH-dependent, exhibiting efficacy in the acidic range of pH 4.0-5.0, a characteristic that distinguishes its mechanism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, a generalized experimental protocol for its characterization, and a model of its interaction with β-galactosidase.

Introduction

β-Galactosidases are glycoside hydrolase enzymes that catalyze the hydrolysis of β-galactosides into monosaccharides. These enzymes are crucial in various biological processes, and their inhibition has been a subject of interest for therapeutic and research applications. This compound emerges as a selective inhibitor, demonstrating a specific action against neutral bovine liver β-galactosidase, while not affecting the acidic form of the enzyme from the same source or β-galactosidases from other organisms. Understanding the nuances of its inhibitory mechanism is pivotal for leveraging its potential in drug design and as a tool in enzymology research.

Physicochemical Properties of this compound

This compound is a carboline derivative with the chemical structure 1-[1(R), 2-dihydroxyethyl]-3-hydroxymethyl-9H-pyrido[3,4-b] indole. Its structure has been elucidated through spectroscopic analysis and X-ray crystallography.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| Source | Streptomyces alboverticillatus |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water |

Mechanism of Inhibition: Non-Competitive and pH-Dependent

This compound functions as a non-competitive inhibitor of neutral bovine liver β-galactosidase. This mode of inhibition signifies that this compound does not bind to the active site of the enzyme, but rather to an allosteric site. The binding of this compound to this secondary site induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site.

A key feature of this compound's inhibitory action is its strict pH dependence. Inhibition is observed in an acidic environment (pH 4.0-5.0), with no discernible inhibition at neutral pH (pH 7.0). This suggests that the protonation state of either the inhibitor or specific amino acid residues at the allosteric binding site is critical for their interaction.

Kinetic Parameters

The inhibitory potency of this compound against bovine liver β-galactosidase has been quantified, yielding an IC₅₀ value of 7.4 x 10⁻⁶ M at pH 4.5. In non-competitive inhibition, the inhibitor decreases the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. The relationship is defined by the following equations:

Vmax' = Vmax / (1 + [I]/Ki)

Km' = Km

Where:

-

Vmax' is the apparent Vmax in the presence of the inhibitor.

-

[I] is the inhibitor concentration.

-

Ki is the inhibition constant, representing the concentration of inhibitor that reduces the Vmax by half.

Note: The specific Ki value for this compound and the Km for the substrate with bovine liver β-galactosidase are not available in the reviewed literature.

Experimental Protocol: Characterization of β-Galactosidase Inhibition

The following is a generalized protocol for determining the non-competitive inhibition of bovine liver β-galactosidase by this compound, based on standard enzymology practices.

Materials and Reagents

-

Neutral bovine liver β-galactosidase

-

This compound

-

Ortho-Nitrophenyl-β-galactoside (ONPG) as substrate

-

Citrate-phosphate buffer (for pH 4.0-5.0)

-

Phosphate buffer (for pH 7.0)

-

Sodium carbonate (to stop the reaction)

-

Spectrophotometer

Enzyme Activity Assay

-

Enzyme and Inhibitor Preparation : Prepare a stock solution of neutral bovine liver β-galactosidase in a suitable buffer. Prepare a stock solution of this compound in a solvent in which it is readily soluble (e.g., DMSO).

-

Reaction Mixture : In a microcentrifuge tube or a 96-well plate, prepare reaction mixtures containing the appropriate buffer (pH 4.5), varying concentrations of the substrate (ONPG), and a fixed concentration of this compound. Include control reactions with no inhibitor.

-

Enzyme Incubation : Pre-incubate the enzyme with this compound for a set period to allow for the formation of the enzyme-inhibitor complex.

-

Initiation of Reaction : Initiate the enzymatic reaction by adding the ONPG solution to the enzyme-inhibitor mixture.

-

Incubation : Incubate the reaction at a constant temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction : Stop the reaction by adding a solution of sodium carbonate, which will also enhance the color of the product.

-

Measurement : Measure the absorbance of the product, o-nitrophenol, at 420 nm using a spectrophotometer.

-

Data Analysis : Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration. Plot 1/V versus 1/[S] (Lineweaver-Burk plot) to determine the apparent Vmax and Km values and to confirm the non-competitive inhibition pattern.

Visualizing the Mechanism and Workflow

Mechanism of Non-Competitive Inhibition

Caption: Non-competitive inhibition of β-galactosidase by this compound.

Experimental Workflow for Inhibition Assay

Caption: Experimental workflow for β-galactosidase inhibition assay.

Conclusion

This compound presents a unique case of pH-dependent, non-competitive inhibition of neutral bovine liver β-galactosidase. Its specificity and mechanism of action make it a valuable tool for studying the structure and function of this enzyme. Further research to identify the specific allosteric binding site and to elucidate the structural basis for its pH-dependent inhibition will be crucial for the potential development of more potent and selective β-galactosidase inhibitors. The experimental framework provided in this guide offers a foundation for such future investigations.

Spectroscopic and Analytical Profile of Pyridindolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol is a naturally occurring β-carboline alkaloid first isolated from Streptomyces sp.[1][2]. Its chemical structure, elucidated through extensive spectroscopic analysis, is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol[1][3]. As a member of the β-carboline family, this compound is of interest due to the diverse biological activities associated with this class of compounds, including potential antitumor, antiviral, and antimicrobial properties[4][5][6][7]. This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and relevant biological pathways associated with this compound. While specific raw spectral data for this compound is not widely available in the public domain, this document compiles representative data and standardized experimental protocols applicable to its characterization.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy[8][9]. The following tables summarize the expected spectroscopic data for this compound based on its known structure and the characteristic values for β-carboline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3-7.2 | m | 5H | Aromatic protons (indole ring) |

| ~8.0 | s | 1H | H-4 (pyridine ring) |

| ~9.5 | br s | 1H | NH (indole) |

| ~5.0 | d | 1H | H-1' (ethane-1,2-diol) |

| ~4.8 | s | 2H | -CH₂OH (at C-3) |

| ~4.0-3.8 | m | 2H | H-2' (ethane-1,2-diol) |

| ~5.5, ~5.0, ~4.5 | br s | 3H | -OH protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140-110 | Aromatic carbons (indole and pyridine rings) |

| ~135 | C-1 |

| ~130 | C-3 |

| ~75 | C-1' (ethane-1,2-diol) |

| ~65 | C-2' (ethane-1,2-diol) |

| ~60 | -CH₂OH (at C-3) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS | ESI+ | [M+H]⁺, [M+Na]⁺ | Confirmation of molecular formula C₁₄H₁₄N₂O₃ |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1650-1500 | Strong | C=C and C=N stretching (aromatic rings) |

| 1400-1200 | Medium | C-O stretching and O-H bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of this compound. The β-carboline scaffold typically exhibits characteristic absorption maxima.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Solvent | λmax (nm) |

| Methanol or Ethanol | ~240, ~290, ~350 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of β-carboline alkaloids like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable full spectral assignment. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: High-resolution mass spectra are obtained using an ESI or MALDI time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information[10][11].

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or buffer).

-

Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm, using the pure solvent as a reference.

Biological Pathways and Experimental Workflows

This compound is known to be an inhibitor of β-galactosidase[1][2][12]. Furthermore, as a β-carboline alkaloid, it belongs to a class of compounds with a wide range of biological activities, often involving interactions with DNA and various enzymes and receptors[4][7][13].

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the β-carboline core of this compound is proposed to occur via a Pictet-Spengler reaction[14][15][16]. This involves the condensation of a tryptophan derivative with an aldehyde, followed by cyclization and subsequent modifications.

References

- 1. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new beta-galactosidase inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions - ProQuest [proquest.com]

- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

- 11. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Blocks in the pseudouridimycin pathway unlock hidden metabolites in the Streptomyces producer strain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Pyridindolol and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol and its analogs are a family of β-carboline alkaloids, primarily isolated from Streptomyces species.[1][2] These compounds have garnered interest within the scientific community due to their diverse biological activities, which range from enzyme inhibition to modulation of cellular adhesion processes. This technical guide provides an in-depth overview of the known biological activities of this compound and its key analogs, this compound K1 and K2. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been quantitatively assessed in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Inhibition of β-Galactosidase by this compound

| Compound | Enzyme Source | Assay Conditions | Inhibition Type | IC50 |

| This compound | Bovine Liver | pH 4.5 | Non-competitive | 7.4 x 10⁻⁶ M[2] |

Table 2: Inhibition of Cell Adhesion by this compound Analogs

| Compound | Assay | Target Cells | Activating Agent | IC50 |

| This compound K2 | Inhibition of HL-60 cell adhesion to HUVEC monolayer | HL-60 and HUVEC | Lipopolysaccharide (LPS) | 75 µg/mL[1] |

| This compound K1 | Not Reported | Not Reported | Not Reported | No quantitative data available[1][3][4] |

Signaling Pathways and Mechanisms of Action

Inhibition of Cell Adhesion by this compound K2

This compound K2 has been shown to inhibit the adhesion of leukocytes (HL-60 cells) to endothelial cells (HUVECs) activated by the inflammatory agent lipopolysaccharide (LPS).[1] This activity suggests that this compound K2 may interfere with inflammatory signaling pathways. The proposed mechanism involves the modulation of downstream signaling cascades initiated by the activation of Toll-like receptor 4 (TLR4) by LPS on the surface of endothelial cells. While the precise molecular target of this compound K2 within this pathway has not been elucidated, it is hypothesized to act on downstream signaling components.

Caption: Proposed mechanism of this compound K2 in inhibiting LPS-induced cell adhesion.

Inhibition of β-Galactosidase by this compound

This compound is a non-competitive inhibitor of neutral β-galactosidase isolated from bovine liver.[5] The inhibition is pH-dependent, being effective in the pH range of 4.0 to 5.0, with no inhibitory activity observed at pH 7.0.[5] The non-competitive nature of the inhibition suggests that this compound binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

Experimental Protocols

Cell Adhesion Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds like this compound K2 on the adhesion of leukocytes to endothelial cells.

1. Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

-

Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 10% FBS.[1]

2. Assay Procedure:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Activate the HUVEC monolayer by treating with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.[1]

-

Label HL-60 cells with a fluorescent dye such as Calcein-AM.

-

Pre-incubate the labeled HL-60 cells with varying concentrations of the test compound (e.g., this compound K2) for 30 minutes at 37°C.[1]

-

Wash the activated HUVEC monolayer to remove LPS.

-

Add the pre-treated HL-60 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C to allow for adhesion.[1]

-

Gently wash the wells to remove non-adherent HL-60 cells.

-

Quantify the adherent cells by measuring the fluorescence in each well using a plate reader.

-

Calculate the percentage of inhibition relative to the control (no compound).

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

Caption: Experimental workflow for the cell adhesion inhibition assay.

β-Galactosidase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of compounds like this compound against β-galactosidase.

1. Reagents:

-

β-Galactosidase enzyme solution.

-

Substrate solution (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

-

Buffer solution (e.g., phosphate buffer, pH adjusted to the desired value).

-

Test compound (this compound) dissolved in a suitable solvent.

-

Stop solution (e.g., sodium carbonate).

2. Assay Procedure:

-

In a microplate or cuvette, add the buffer, enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution (ONPG).

-

Allow the reaction to proceed for a set time.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer.

-

A blank reaction without the enzyme should be included.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR)

The available data on the structure-activity relationship of this compound analogs is currently limited. However, some initial observations can be made:

-

The presence of a β-carboline scaffold is a common feature of these active compounds.

-

Simple acetylated analogs of this compound have been noted to inhibit cell adhesion factors in HL-60 cells, suggesting that modifications to the side chains can influence this specific biological activity.[2]

-

Further research involving the synthesis and biological evaluation of a wider range of this compound analogs is necessary to establish a more comprehensive SAR.

Conclusion

This compound and its analogs represent a promising class of bioactive natural products. This compound itself is a specific inhibitor of bovine liver β-galactosidase, while its analog, this compound K2, demonstrates anti-inflammatory potential through the inhibition of leukocyte-endothelial cell adhesion. Although quantitative biological data for this compound K1 remains elusive, the activity of this compound K2 suggests a potential area of investigation for this related compound. The detailed experimental protocols and the visualized signaling pathway provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of the this compound family of compounds. Future studies should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship studies, and evaluating their efficacy in in vivo models of inflammation and other relevant diseases.

References

Pyridindolol: A Specialized Tool for the Investigation of Glycoside Hydrolases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridindolol, a β-carboline alkaloid first isolated from Streptomyces alboverticillatus, has been identified as a specific, non-competitive inhibitor of neutral β-galactosidase. This unique profile makes it a valuable molecular tool for researchers studying the kinetics, structure, and function of glycoside hydrolases. While its application has been primarily focused on bovine liver β-galactosidase, its mechanism of action provides a framework for its use in broader glycoside hydrolase research. This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in enzyme inhibition studies. Furthermore, it explores the theoretical application of such inhibitors as pharmacological chaperones in the context of lysosomal storage disorders like Gaucher disease, while noting the current lack of direct experimental evidence for this compound in this role.

Introduction to this compound

This compound is a natural product belonging to the this compound class of compounds.[1] It was discovered as an inhibitor of β-galactosidase and has since been characterized as a highly specific inhibitor of the neutral form of this enzyme, particularly from bovine liver.[2][3] Its chemical structure, 1-[1(R), 2-dihydroxyethyl]-3-hydroxymethyl-9H-pyrido[3,4-b] indole, was established through spectroscopic analysis and X-ray structure determination.[4]

Physicochemical Properties

This compound is a relatively small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₃ |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 55812-46-9 |

| Source | Streptomyces alboverticillatus[3] |

| Solubility | Soluble in Methanol, Ethanol, n-butanol, DMSO, DMF, and 0.5N HCl. Slightly soluble in water. Insoluble in Benzene, Chloroform, and Ethyl ether.[3] |

| Purity (typical) | >90% (HPLC)[3] |

Biosynthesis

Recent genomic investigations have identified a putative biosynthetic gene cluster (BGC) for this compound in Streptomyces species.[5] The proposed pathway begins with L-tryptophan and glyceraldehyde-3-phosphate. A key initial step is the formation of the tricyclic β-carboline ring system, catalyzed by a Pictet-Spenglerase. Subsequent tailoring reactions, including dehydrogenation and reduction, are thought to be carried out by other enzymes within the BGC to yield the final this compound structure.[6]

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Enzyme Kinetics

This compound functions as a non-competitive inhibitor of neutral bovine liver β-galactosidase.[2][3] This mode of inhibition means that this compound binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds.[7] Consequently, the inhibitor does not compete with the substrate for binding to the enzyme. The binding of this compound to the enzyme or the enzyme-substrate complex reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate.[8]

This mechanism is characterized by a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km) remains unchanged.[7]

Caption: Schematic of non-competitive enzyme inhibition.

Quantitative Inhibition Data

The inhibitory activity of this compound against bovine liver β-galactosidase has been quantified, with a reported IC50 value. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

| Enzyme | Source | Inhibition Type | IC50 | pH |

| Neutral β-Galactosidase | Bovine Liver | Non-competitive | 7.4 x 10⁻⁶ M[3] | 4.5 |

It is important to note that this compound shows high specificity. It does not inhibit acid β-galactosidase from bovine liver, nor does it affect β-galactosidases from other sources that have been tested.[2] There is currently no published data on the inhibitory effects of this compound on other glycoside hydrolases such as α-glucosidase or glucocerebrosidase.

This compound as a Tool for Studying Glycoside Hydrolases

The specific and well-characterized mechanism of this compound makes it a useful tool for researchers in several ways:

-

Probing Allosteric Sites: As a non-competitive inhibitor, this compound can be used to identify and characterize allosteric regulatory sites on β-galactosidase.

-

Enzyme Kinetics Studies: It serves as a classic example of a non-competitive inhibitor for educational and comparative studies of enzyme kinetics.

-

Structure-Activity Relationship (SAR) Studies: While SAR studies on this compound itself are limited, its analogs have been synthesized and investigated for other biological activities, suggesting a scaffold that can be modified to probe different biological processes.[3]

Experimental Protocols

The following protocols are provided as a guide for using this compound in glycoside hydrolase inhibition studies.

Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol. Store at -20°C.

-

Enzyme Solution: Prepare a working solution of β-galactosidase in the appropriate buffer (e.g., Tris-acetate buffer for neutral β-galactosidase). The final concentration of the enzyme should be determined empirically to yield a linear reaction rate over the desired time course.

-

Substrate Solution: A common chromogenic substrate for β-galactosidase is o-nitrophenyl-β-D-galactopyranoside (ONPG).[9] Prepare a stock solution of ONPG in the assay buffer. The final concentration in the assay should be around the Km value of the enzyme for ONPG.

-

Assay Buffer: For neutral bovine liver β-galactosidase, a Tris-acetate buffer with a pH between 4.0 and 5.0 is recommended for observing inhibition by this compound.[2][3]

-

Stop Solution: A solution of 1 M sodium carbonate (Na₂CO₃) is used to stop the enzymatic reaction by raising the pH.

In Vitro Enzyme Inhibition Assay Protocol

This protocol is designed to determine the IC50 of this compound for β-galactosidase.

-

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

-

Blank: Assay buffer and substrate.

-

Control (No Inhibitor): Enzyme, assay buffer, and substrate.

-

Inhibitor Wells: Enzyme, a range of this compound concentrations, and substrate.

-

-

Pre-incubation: Add the enzyme and this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.

-

Initiate Reaction: Add the ONPG substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Add the stop solution to all wells. The development of a yellow color indicates the production of o-nitrophenol.

-

Measurement: Read the absorbance of each well at 420 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: General workflow for an in vitro enzyme inhibition assay.

This compound and Pharmacological Chaperone Therapy: A Theoretical Perspective

Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper folding and trafficking to the lysosome.[10][11] This approach is a promising therapeutic strategy for lysosomal storage disorders (LSDs) such as Gaucher disease, which is caused by mutations in the gene encoding the lysosomal enzyme glucocerebrosidase.[10]

The mechanism of action of many pharmacological chaperones involves competitive inhibition of the target enzyme.[12] These small molecule inhibitors bind to the active site of the misfolded enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and allowing it to pass the ER's quality control system. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate displaces the chaperone, allowing the rescued enzyme to function.[11]

Caption: General mechanism of pharmacological chaperone therapy.

Given that this compound is a known glycoside hydrolase inhibitor, it is theoretically plausible that it or its analogs could be investigated for pharmacological chaperone activity. However, it is critical to note that there is currently no direct experimental evidence in the published literature to support the use of this compound as a pharmacological chaperone for Gaucher disease or any other lysosomal storage disorder. Its non-competitive binding mechanism also differs from the active-site binding of most currently studied pharmacological chaperones for these conditions. Further research would be required to explore this potential application.

Conclusion

This compound is a well-characterized, specific non-competitive inhibitor of neutral bovine liver β-galactosidase. Its unique mechanism of action makes it a valuable tool for researchers studying enzyme kinetics, allosteric regulation, and the structure-function relationships of glycoside hydrolases. While its direct application as a pharmacological chaperone remains speculative and unproven, the principles of its interaction with β-galactosidase provide a foundation for further investigation into the broader roles of β-carboline alkaloids in modulating enzyme function. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies of glycoside hydrolases.

References

- 1. (PDF) Inhibitory Activity of this compound on [research.amanote.com]

- 2. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]

- 4. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Pyridindolol β-Galactosidase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of Pyridindolol on β-galactosidase. This compound, a natural product isolated from Streptomyces alboverticillatus, has been identified as a specific, non-competitive inhibitor of neutral bovine liver β-galactosidase.[1][2][3] This assay is crucial for researchers studying glycosidase inhibitors and for professionals in drug development exploring potential therapeutic applications of such compounds. The protocol is based on a colorimetric method using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a chromogenic substrate.[4][5][6][7][8]

Introduction

β-galactosidase is a glycoside hydrolase that catalyzes the hydrolysis of β-galactosides into monosaccharides. In drug discovery, inhibitors of this enzyme are investigated for various therapeutic applications. This compound has been shown to exhibit inhibitory activity against bovine liver β-galactosidase.[3][9] Notably, its inhibitory action is pH-dependent, showing significant non-competitive inhibition at a pH range of 4.0-5.0, with no substantial inhibition observed at pH 7.0.[1] The IC50 value for the inhibition of bovine liver β-galactosidase has been reported to be 7.4 x 10⁻⁶ M at pH 4.5.[9] This application note details a robust and reproducible protocol to quantify the inhibitory potency of this compound and its analogs.

Data Presentation

The following table summarizes the inhibitory activity of this compound on bovine liver β-galactosidase at pH 4.5.

| This compound Concentration (µM) | % Inhibition (Representative Data) |

| 0.1 | 5 |

| 1 | 20 |

| 5 | 45 |

| 7.4 | 50 |

| 10 | 60 |

| 25 | 85 |

| 50 | 95 |

| 100 | 98 |

Caption: Representative dose-response data for this compound inhibition of bovine liver β-galactosidase. The IC50 value is highlighted.

Experimental Protocols

This protocol is adapted from standard ONPG-based β-galactosidase assays.[5][6]

Materials and Reagents

-

Bovine Liver β-galactosidase (neutral optimum pH)

-

This compound

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Sodium Acetate Buffer (0.1 M, pH 4.5)

-

Sodium Carbonate (Na₂CO₃) (1 M)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 420 nm

-

Incubator set to 37°C

Experimental Workflow

Caption: Experimental workflow for the this compound β-galactosidase inhibition assay.

Procedure

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in sodium acetate buffer (pH 4.5) to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

β-Galactosidase Working Solution: Dilute the bovine liver β-galactosidase in 0.1 M sodium acetate buffer (pH 4.5) to a concentration that yields a linear rate of reaction for at least 15 minutes.

-

ONPG Solution: Dissolve ONPG in 0.1 M sodium acetate buffer (pH 4.5) to a final concentration of 4 mg/mL. Prepare this solution fresh daily.

-

Stop Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add 50 µL of 0.1 M sodium acetate buffer (pH 4.5).

-

Add 20 µL of the various dilutions of this compound or vehicle (for control wells).

-

Add 20 µL of the β-galactosidase working solution to all wells.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the ONPG solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well. The development of a yellow color indicates the formation of o-nitrophenol.

-

Measure the absorbance at 420 nm using a microplate reader.

-

-

Data Analysis:

-

Blank Correction: Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.

-

Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be determined by non-linear regression analysis.

-

Mechanism of Inhibition

This compound acts as a non-competitive inhibitor of β-galactosidase.[1] In this model, the inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.

Caption: Mechanism of non-competitive inhibition of β-galactosidase by this compound.

Conclusion

The protocol described provides a reliable method for assessing the inhibitory activity of this compound on β-galactosidase. This assay is a valuable tool for the characterization of potential glycosidase inhibitors and can be adapted for high-throughput screening of compound libraries. The non-competitive inhibitory nature of this compound makes it an interesting candidate for further investigation in drug development programs targeting β-galactosidase.

References

- 1. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imagestoragesserc.blob.core.windows.net [imagestoragesserc.blob.core.windows.net]

- 3. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. chem-agilent.com [chem-agilent.com]

- 7. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 9. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]

Standard operating procedure for using Pyridindolol in lab experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for the Characterization of Pindolol's Interaction with G-Protein Coupled Receptors

Introduction

Pindolol is a non-selective β-adrenergic receptor antagonist, notable for its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist.[1][2][3][4] Additionally, Pindolol is an antagonist at the serotonin 5-HT1A receptor.[1] This dual activity makes it a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways. These application notes provide a detailed standard operating procedure for the use of Pindolol in laboratory experiments, focusing on its characterization at β-adrenergic and 5-HT1A receptors.

Mechanism of Action

Pindolol competitively binds to both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[5] At these receptors, it acts as a partial agonist, meaning it can elicit a submaximal response compared to a full agonist. This intrinsic sympathomimetic activity is more pronounced at β2-adrenergic receptors.[6] The binding of Pindolol to β-adrenergic receptors, which are Gs-coupled, modulates the activity of adenylyl cyclase, thereby affecting intracellular cyclic AMP (cAMP) levels.[7][8]

Simultaneously, Pindolol acts as an antagonist at 5-HT1A receptors, which are Gi/o-coupled.[1] By blocking these receptors, Pindolol can prevent the inhibitory effect of serotonin on adenylyl cyclase, leading to an indirect modulation of cAMP levels and other downstream signaling events.

Quantitative Data

The following tables summarize the binding affinities and functional potencies of Pindolol at various receptors.

Table 1: Binding Affinities (Ki) of Pindolol for Adrenergic and Serotonergic Receptors

| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |

| β1-Adrenergic | Human | [125I]iodocyanopindolol | 0.4 | [1] |

| β2-Adrenergic | Human | [125I]iodocyanopindolol | 0.6 | [1] |

| 5-HT1A | Human | [3H]8-OH-DPAT | 2.5 | [1] |

| 5-HT1B | Human | [125I]iodocyanopindolol | 40 | [1] |

| 5-HT1D | Human | [3H]GR-125743 | 1,000 | [1] |

Table 2: Functional Data (pKi) of Pindolol in Radioligand Binding Assays

| Receptor Subtype | Cell Line | pKi |

| β1-Adrenergic | COS-7 | 8.17 ± 0.15 |

| β2-Adrenergic | COS-7 | Not Reported |

| [9] |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Pindolol Affinity at β-Adrenergic Receptors

This protocol describes a competitive binding assay using [125I]iodopindolol to determine the binding affinity (Ki) of Pindolol for β-adrenergic receptors expressed in cell membranes.

Materials:

-

HEK293 cells stably expressing human β1- or β2-adrenergic receptors

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

-

[125I]iodopindolol (Radioligand)

-

Unlabeled Pindolol (Competitor)

-

Propranolol (for non-specific binding determination)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer to each well.

-

Add a serial dilution of unlabeled Pindolol to the appropriate wells.

-

For determining non-specific binding, add a high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).

-

Add a fixed concentration of [125I]iodopindolol to each well (typically at a concentration close to its Kd).

-

Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Counting and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Pindolol concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay to Characterize Pindolol's Intrinsic Sympathomimetic Activity

This protocol measures the effect of Pindolol on intracellular cAMP levels in response to β-adrenergic receptor stimulation, allowing for the characterization of its partial agonist activity.

Materials:

-

CHO-K1 cells stably expressing human β2-adrenergic receptors

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

-

Isoproterenol (full agonist)

-

Pindolol

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white plates

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-K1 cells expressing the β2-adrenergic receptor in appropriate media.

-

Seed the cells into 384-well white plates at a suitable density and allow them to attach overnight.

-

-

Agonist Mode Assay:

-

Prepare serial dilutions of Pindolol and the full agonist isoproterenol in stimulation buffer.

-

Aspirate the culture medium from the cells and add the stimulation buffer.

-

Add the different concentrations of Pindolol or isoproterenol to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Antagonist Mode Assay (Optional):

-

To determine the antagonist effect of Pindolol, pre-incubate the cells with varying concentrations of Pindolol for 15-30 minutes.

-

Then, add a fixed concentration of isoproterenol (typically the EC80) to the wells and incubate for an additional 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

For the agonist mode, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The partial agonism of Pindolol will be evident if its Emax is lower than that of isoproterenol.

-

For the antagonist mode, plot the cAMP concentration against the logarithm of the Pindolol concentration to determine the IC50 value.

-

Protocol 3: β-Arrestin Recruitment Assay to Investigate Biased Agonism

This protocol assesses the recruitment of β-arrestin to the β-adrenergic receptor upon ligand binding, which is a key signaling pathway distinct from G-protein coupling and is used to study biased agonism.

Materials:

-

U2OS cells stably co-expressing the human β2-adrenergic receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter® β-arrestin assay from DiscoveRx).

-

Cell culture medium

-

Assay buffer

-

Pindolol

-

Isoproterenol (control agonist)

-

Chemiluminescent substrate

-

Luminometer

Procedure:

-

Cell Plating:

-

Plate the engineered U2OS cells in a 384-well white plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of Pindolol and isoproterenol in assay buffer.

-

Add the compounds to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Add the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate for a further 60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the ligand concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Compare the potency and efficacy of Pindolol for β-arrestin recruitment to its G-protein-mediated signaling (e.g., cAMP production) to determine any signaling bias.

-

Mandatory Visualizations

Caption: Pindolol's interaction with the β-adrenergic receptor signaling pathway.

Caption: Workflow for a β-arrestin recruitment assay.

Caption: Pindolol's antagonistic action at the 5-HT1A receptor signaling pathway.

References

- 1. Pindolol - Wikipedia [en.wikipedia.org]

- 2. Pindolol--the pharmacology of a partial agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pindolol? [synapse.patsnap.com]

- 6. Pindolol--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyridindolol Solubility and Stability Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol is a beta-carboline alkaloid first identified as a product of Streptomyces species.[1] It is recognized for its inhibitory activity against β-galactosidase.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These characteristics directly influence its formulation, bioavailability, and ultimately, its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for assessing the solubility and stability of this compound in various buffer systems commonly employed in pharmaceutical research. The provided data is representative and intended to guide researchers in their experimental design and data interpretation.

Data Presentation: this compound Solubility and Stability

The following tables summarize hypothetical quantitative data for the solubility and stability of this compound in different buffer systems. This data is illustrative and based on the general characteristics of beta-carboline alkaloids, which often exhibit low aqueous solubility.[3]

Table 1: Thermodynamic Solubility of this compound in Different Buffer Systems at 25°C

| Buffer System | pH | Solubility (µg/mL) | Molar Solubility (µM) |

| Phosphate-Buffered Saline (PBS) | 7.4 | 15.8 | 61.2 |

| Citrate Buffer | 3.0 | 125.4 | 485.5 |

| Citrate Buffer | 5.0 | 45.2 | 175.0 |

| Tris-HCl Buffer | 8.5 | 12.1 | 46.8 |

Table 2: Kinetic Solubility of this compound in PBS (pH 7.4) at 25°C

| Method | Solubility (µg/mL) | Molar Solubility (µM) |

| High-Throughput Nephelometry | 22.5 | 87.1 |

Table 3: Stability of this compound in Different Buffer Systems under Stressed Conditions (40°C for 7 days)

| Buffer System | pH | Initial Concentration (µg/mL) | Remaining this compound (%) | Major Degradation Products |

| 0.1 M HCl | 1.0 | 100 | 65.2 | Hydrolysis Product A |

| Phosphate-Buffered Saline (PBS) | 7.4 | 100 | 92.5 | Oxidation Product B |

| 0.1 M NaOH | 13.0 | 100 | 55.8 | Hydrolysis Product C |

| PBS with 3% H₂O₂ | 7.4 | 100 | 45.1 | Oxidation Products B, D |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the determination of the equilibrium solubility of this compound, a reliable method for assessing low-solubility compounds.[4][5]

Materials:

-

This compound (crystalline solid)

-

Selected buffer solutions (e.g., PBS pH 7.4, Citrate buffer pH 3.0 and 5.0, Tris-HCl buffer pH 8.5)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards.

-

Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the desired buffer. Ensure there is undissolved solid material at the bottom of the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for 24 to 48 hours to ensure equilibrium is reached.[6]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Prepare a calibration curve using the this compound stock solution and calculate the solubility in µg/mL.

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][7][8]

Materials:

-

This compound

-

Buffer solutions (e.g., 0.1 M HCl, PBS pH 7.4, 0.1 M NaOH)

-

Hydrogen peroxide (30%)

-

Temperature-controlled oven or water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C for 7 days.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C for 7 days.

-

Neutral Hydrolysis: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL. Incubate at 40°C for 7 days.

-

Oxidative Degradation: Dilute the stock solution with PBS (pH 7.4) containing 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the solid this compound powder in an oven at 60°C for 7 days.

-

Photolytic Degradation: Expose the this compound solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution). The use of a PDA or MS detector is recommended to identify and characterize degradation products.

-

Calculate the percentage of remaining this compound and identify the major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.

-

Visualizations

Signaling Pathway

Caption: this compound's inhibition of β-galactosidase.

Experimental Workflow: Thermodynamic Solubility

Caption: Thermodynamic solubility determination workflow.

Experimental Workflow: Forced Degradation Study

Caption: Forced degradation study workflow.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. 4.4. Thermodynamic Solubility (Shake Flask Method) [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Chemical modulation of gut bacterial metabolism induces colanic acid and extends the lifespan of nematode and mammalian hosts | PLOS Biology [journals.plos.org]

- 7. ijrpp.com [ijrpp.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Determining the Effective Concentration of Pyridindolol in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridindolol is a naturally occurring β-carboline alkaloid isolated from Streptomyces species. Research has primarily focused on its role as an inhibitor of β-galactosidase and its potential in modulating cellular adhesion processes. While the broader class of β-carboline alkaloids exhibits a wide range of biological activities, including monoamine oxidase (MAO) inhibition and interaction with various receptors, there is currently a lack of scientific literature specifically identifying this compound as a non-selective beta-blocker or defining its direct interaction with beta-adrenergic receptors.

These application notes provide a comprehensive framework for researchers aiming to investigate the potential beta-blocking activity of this compound and to determine its effective concentration in a cell culture setting. The following protocols are designed as a general guide and can be adapted for specific cell lines and experimental goals.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| CAS Number | 55812-46-9 | [1] |

| Class | β-carboline alkaloid | [2] |

Table 2: Summary of Reported Biological Activities of this compound

| Activity | Description | IC₅₀/Effective Concentration | Source |

| β-Galactosidase Inhibition | Inhibits neutral bovine liver β-galactosidase under acidic conditions. | 50% inhibition at 2 µg/mL | [3] |

| Inhibition of Cell Adhesion | Inhibited the adhesion of HL-60 cells to LPS-activated HUVEC monolayer. | IC₅₀ = 75 µg/mL | [2] |

Table 3: Example Data from a Dose-Response Experiment for a Putative Beta-Blocker

| Concentration (µM) | Cell Viability (%) | Receptor Binding (%) | cAMP Level (pmol/well) |

| 0 (Control) | 100 | 100 | 50 |

| 0.01 | 98 | 95 | 48 |

| 0.1 | 97 | 80 | 40 |

| 1 | 95 | 55 | 25 |

| 10 | 92 | 20 | 12 |

| 100 | 70 | 5 | 8 |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity and Optimal Seeding Density

Objective: To determine the cytotoxic concentration range of this compound and the optimal cell seeding density for subsequent assays.

Materials:

-

Cell line expressing beta-adrenergic receptors (e.g., A549, H1299, CHO cells transfected with β1 and β2 receptors)[4]

-

Complete cell culture medium

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

Plate reader

Methodology:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at varying densities (e.g., 1x10³, 2.5x10³, 5x10³, 1x10⁴ cells/well) to determine the optimal density for logarithmic growth over the assay period.[5]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide concentration range (e.g., 0.01 µM to 100 µM).[3]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assay (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).

-

Select a non-toxic concentration range for subsequent functional assays.

-

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine if this compound binds to β₁ and β₂-adrenergic receptors.

Materials:

-

Cell membranes prepared from cells expressing β₁ and β₂-adrenergic receptors.

-

Radiolabeled beta-antagonist (e.g., [¹²⁵I]-Iodopindolol or [³H]-CGP 12177).[7][8]

-

Non-labeled, non-selective beta-blocker (e.g., Propranolol) for determining non-specific binding.

-

This compound solutions at various concentrations.

-

Binding buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Assay Setup:

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled propranolol).

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Protocol 3: Functional Assay - cAMP Measurement

Objective: To determine if this compound acts as an antagonist at beta-adrenergic receptors by measuring its effect on agonist-induced cyclic AMP (cAMP) production.

Materials:

-

Intact cells expressing β₁ and β₂-adrenergic receptors.

-

Beta-agonist (e.g., Isoproterenol).

-

This compound solutions at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.

-

-

Pre-treatment with Antagonist:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of this compound (or a known antagonist like propranolol as a positive control) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

-

Agonist Stimulation:

-

Add a fixed concentration of isoproterenol (a concentration that gives a submaximal response, e.g., EC₈₀) to the wells.

-

Incubate for 10-15 minutes at 37°C to stimulate cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-induced cAMP production.

-

Mandatory Visualizations

Caption: Beta-adrenergic receptor signaling and antagonism.

References

- 1. Substituted β-carboline - Wikipedia [en.wikipedia.org]

- 2. β-Carboline - Wikipedia [en.wikipedia.org]

- 3. integra-biosciences.com [integra-biosciences.com]

- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]